Isoacteoside

Catalog No.
S630220
CAS No.
61303-13-7
M.F
C29H36O15
M. Wt
624.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoacteoside

CAS Number

61303-13-7

Product Name

Isoacteoside

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C29H36O15

Molecular Weight

624.6 g/mol

InChI

InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)29(42-13)44-27-23(36)20(12-41-21(34)7-4-14-2-5-16(30)18(32)10-14)43-28(26(27)39)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29-/m0/s1

InChI Key

FNMHEHXNBNCPCI-QEOJJFGVSA-N

Synonyms

isoacetoside, isoacteoside, isoverbascoside

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O

Isoverbascoside is a naturally occurring phenylethanoid glycoside found in various plant species, including but not limited to Buddleja davidii (butterfly bush) and Paulownia tomentosa (princess tree) []. While research into its full potential is ongoing, studies have identified several promising applications of Isoverbascoside in scientific research:

Antioxidant Activity

Studies have demonstrated that Isoverbascoside possesses significant antioxidant properties. It exhibits free radical scavenging activity, meaning it can neutralize harmful molecules known as free radicals which contribute to cellular damage and various diseases []. This potential has led researchers to investigate its use in mitigating oxidative stress, a condition linked to various chronic diseases like neurodegenerative disorders and cardiovascular diseases [, ].

Anti-inflammatory Effects

Isoverbascoside has shown anti-inflammatory properties in both in vitro and in vivo studies. It has been observed to suppress the production of inflammatory mediators, suggesting its potential use in managing inflammatory conditions like arthritis, asthma, and inflammatory bowel disease [, ].

Antimicrobial Activity

Some studies have reported promising antibacterial and antifungal activity of Isoverbascoside against various microorganisms [, ]. Further research is needed to determine its effectiveness and potential applications in developing novel antimicrobial agents.

Isoacteoside is a dihydroxyphenylethyl glycoside, specifically identified as 2-(3′,4′-dihydroxyphenyl)ethyl 6-O-caffeoyl-3-O-(α-L-rhamnopyranosyl)-β-D-glucopyranoside. It is structurally related to acteoside, differing primarily in its glycosylation pattern. Isoacteoside is derived from various plants and is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects .

Research suggests that isoverbascoside exhibits various biological activities, including:

  • Antioxidant activity: Studies have shown that isoverbascoside acts as a free radical scavenger, protecting cells from oxidative damage [2, 4].
  • Anticancer properties: Isoverbascoside has been shown to induce apoptosis (programmed cell death) in ovarian cancer cells and inhibit tumor growth in animal models [2].
  • Anti-diabetic potential: Isoverbascoside may help prevent the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications [3].
  • Neuroprotective effects: Studies suggest that isoverbascoside might improve cognitive function and reduce amyloid deposition in the brain, potentially beneficial for neurodegenerative diseases like Alzheimer's [2].

Currently, there is limited information on the safety profile of isoverbascoside. More research is needed to determine its potential toxicity and appropriate dosages for therapeutic use.

Please note

Isoverbascoside is currently available for research purposes only and should not be used for self-medication.

Cited Sources

  • PubChem. Isoacteoside.
  • Cayman Chemical. Isoverbascoside (Isoacteoside, CAS Number: 61303-13-7).
  • Wang, Y., et al. Identification and biotransformation of phenolic compounds from Clerodendrum trichotomum Thunb. by human gut bacteria. Food & function, Vol. 9, No. 12 (2018), pp. 6068-6077. PubMed: 30380222: doi:10.1039/C8FO01620G
  • Zhang, Y., et al. Verbascoside, Isoverbascoside, and Their Derivatives Recovered from Olive Mill Wastewater as Possible Food Antioxidants. Journal of Agricultural and Food Chemistry, Vol. 68, No. 1 (2020), pp. 142-149. )
Typical of glycosides. Key reactions include:

  • Hydrolysis: Isoacteoside can be hydrolyzed to yield its aglycone and sugar components under acidic or enzymatic conditions.
  • Reduction: The compound can be reduced to form derivatives with altered functional groups.
  • Methylation: Isoacteoside can be methylated to study structure-activity relationships in biological assays .

Isoacteoside exhibits a range of biological activities:

  • Anti-inflammatory Effects: It inhibits the dimerization of toll-like receptor 4, which is crucial in mediating inflammatory responses .
  • Antioxidant Properties: The compound scavenges free radicals, reducing oxidative stress in cells.
  • Neuroprotective Effects: Isoacteoside has shown potential in protecting neuronal cells from damage, suggesting its use in neurodegenerative diseases .
  • Antitumor Activity: Preliminary studies indicate that isoacteoside may inhibit tumor growth by inducing apoptosis in cancer cells.

The synthesis of isoacteoside has been achieved through various methods:

  • Total Chemical Synthesis: A systematic approach involves the construction of the glycosidic bond followed by the addition of caffeoyl and rhamnosyl groups .
  • Catalytic Transfer Hydrogenation: This method has been utilized to achieve debenzylation during the synthesis process, enhancing yield and purity .
  • Enzymatic Synthesis: Enzymes can be employed to selectively catalyze the formation of glycosidic bonds, allowing for more specific synthesis routes .

Isoacteoside has several applications across different fields:

  • Pharmaceuticals: Due to its anti-inflammatory and neuroprotective properties, isoacteoside is being investigated for therapeutic use in treating conditions like arthritis and neurodegenerative diseases.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative stress on the skin.
  • Food Industry: Isoacteoside may be used as a natural preservative due to its antimicrobial and antioxidant effects.

Studies on isoacteoside have explored its interactions with various biological systems:

  • Advanced Glycation End Products (AGEs): Research indicates that isoacteoside may inhibit the formation of AGEs, which are linked to insulin resistance and other metabolic disorders .
  • Cell Signaling Pathways: Isoacteoside's modulation of toll-like receptor pathways suggests potential interactions with immune signaling mechanisms .

Isoacteoside shares structural similarities with several compounds, notably acteoside and other phenylethyl glycosides. Below is a comparison highlighting its uniqueness:

CompoundStructureBiological Activity
Isoacteoside2-(3′,4′-dihydroxyphenyl)ethyl glycosideAnti-inflammatory, neuroprotective
ActeosideSimilar but lacks rhamnosyl groupAntioxidant, hepatoprotective
VerbascosideContains an additional glucose unitAntioxidant, anti-inflammatory
OleuropeinA phenolic compound from olivesCardioprotective, anti-inflammatory

Isoacteoside's unique glycosylation pattern contributes to its distinct biological activities compared to these similar compounds. Its specific interactions within biological systems make it a valuable subject for further research in pharmacology and natural product chemistry.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

624.20542044 g/mol

Monoisotopic Mass

624.20542044 g/mol

Heavy Atom Count

44

UNII

588LJK42AP

Other CAS

61303-13-7

Wikipedia

Isoacteoside

Dates

Modify: 2023-08-15

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